molecular formula C14H18ClNO B14578034 Cyclohexanecarboxamide, 4-(4-chlorophenyl)-1-methyl- CAS No. 61405-22-9

Cyclohexanecarboxamide, 4-(4-chlorophenyl)-1-methyl-

Cat. No.: B14578034
CAS No.: 61405-22-9
M. Wt: 251.75 g/mol
InChI Key: UGFUFMXEROSLIC-UHFFFAOYSA-N
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Description

Cyclohexanecarboxamide, 4-(4-chlorophenyl)-1-methyl- is a chemical compound with the molecular formula C13H16ClNO. It is known for its unique structure, which includes a cyclohexane ring, a carboxamide group, and a chlorophenyl group. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxamide, 4-(4-chlorophenyl)-1-methyl- typically involves the reaction of cyclohexanecarboxylic acid with 4-chloroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at room temperature to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxamide, 4-(4-chlorophenyl)-1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexanecarboxamide, 4-(4-chlorophenyl)-1-methyl- is used in several scientific research fields:

Mechanism of Action

The mechanism of action of Cyclohexanecarboxamide, 4-(4-chlorophenyl)-1-methyl- involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, influencing various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanecarboxamide, 4-(4-bromophenyl)-1-methyl-
  • Cyclohexanecarboxamide, 4-(4-fluorophenyl)-1-methyl-
  • Cyclohexanecarboxamide, 4-(4-methylphenyl)-1-methyl-

Uniqueness

Cyclohexanecarboxamide, 4-(4-chlorophenyl)-1-methyl- is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties such as increased reactivity in substitution reactions and specific binding affinities in biological systems .

Properties

CAS No.

61405-22-9

Molecular Formula

C14H18ClNO

Molecular Weight

251.75 g/mol

IUPAC Name

4-(4-chlorophenyl)-1-methylcyclohexane-1-carboxamide

InChI

InChI=1S/C14H18ClNO/c1-14(13(16)17)8-6-11(7-9-14)10-2-4-12(15)5-3-10/h2-5,11H,6-9H2,1H3,(H2,16,17)

InChI Key

UGFUFMXEROSLIC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C2=CC=C(C=C2)Cl)C(=O)N

Origin of Product

United States

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